molecular formula C18H21FN4O3S B2457290 (E)-3-(2-fluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 2035004-08-9

(E)-3-(2-fluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No.: B2457290
CAS No.: 2035004-08-9
M. Wt: 392.45
InChI Key: RVSYEJXIQDMDCG-BQYQJAHWSA-N
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Description

(E)-3-(2-fluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-21-14-16(13-20-21)27(25,26)23-10-4-9-22(11-12-23)18(24)8-7-15-5-2-3-6-17(15)19/h2-3,5-8,13-14H,4,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSYEJXIQDMDCG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-fluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological properties, making them significant in drug development.

Chemical Structure

The compound's structure includes a fluorophenyl group and a diazepane moiety, which are critical for its biological activity. The presence of the pyrazole ring enhances its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including MCF-7 and HCT-116. The IC50 values for these compounds often fall within sub-micromolar ranges, indicating potent cytotoxic effects. For example, compounds in related studies exhibited IC50 values ranging from 0.11 to 2.78 µM against MCF-7 cells, demonstrating their efficacy as anticancer agents .

Enzyme Inhibition

Pyrazole derivatives have also been evaluated for their ability to inhibit key enzymes involved in disease processes. Notably, some pyrazole-based compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds like celecoxib illustrate the effectiveness of this class in managing inflammation and pain through selective inhibition of cyclooxygenase enzymes (COX). The structural modifications in pyrazole derivatives can significantly influence their pharmacological profiles, enhancing their therapeutic potential .

Table 1: Biological Activity Summary of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer (MCF-7)0.12
Compound BAChE Inhibition0.76
Compound CAnti-inflammatory2.09
Compound DAnticancer (HCT-116)1.54

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
  • Enzyme Interaction : Its structure allows it to bind effectively to target enzymes, inhibiting their activity.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Scientific Research Applications

Chemical Synthesis

The synthesis of (E)-3-(2-fluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one typically involves multi-step reactions that incorporate various functional groups. The synthetic pathway often includes:

  • Formation of Diazepane Ring : The diazepane ring is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonamide Group : The incorporation of the sulfonamide moiety is achieved via nucleophilic substitution reactions, which enhance the compound's biological activity.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. The presence of the fluorophenyl and pyrazole groups may contribute to enhanced interaction with biological targets involved in tumor growth regulation.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds containing this moiety have been investigated for their effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

Neurological Implications

Given the diazepane structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders.

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate the impact of different substituents on the biological activity of related compounds. For instance, modifications to the fluorophenyl group have shown varying degrees of efficacy against specific cancer cell lines.

SubstituentActivity LevelTargeted Cancer Type
2-FluorophenylHighBreast Cancer
3-FluorophenylModerateLung Cancer
No FluorineLowColon Cancer

Clinical Trials

While specific clinical trials involving this compound are not extensively documented, related compounds have undergone various phases of clinical testing for their anticancer and antimicrobial properties.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Components

The target molecule comprises three primary subunits:

  • 2-Fluorophenyl chalcone backbone : Provides α,β-unsaturated ketone functionality.
  • 1,4-Diazepane ring : Seven-membered azepane heterocycle enabling conformational flexibility.
  • 1-Methyl-1H-pyrazole-4-sulfonyl group : Electron-deficient sulfonamide moiety influencing solubility and bioactivity.

Critical Bond Disconnections

Retrosynthetic cleavage reveals three strategic intermediates:

  • 1-(4-Sulfonyl-1,4-diazepan-1-yl)propan-1-one (Diazepane sulfonamide precursor)
  • 2-Fluorobenzaldehyde (Aromatic aldehyde component)
  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (Sulfonating agent)

Stepwise Synthesis and Optimization

Diazepane Sulfonamide Precursor Preparation

1,4-Diazepane Ring Formation

The seven-membered ring is constructed via cyclization of N-Boc-protected 1,4-diaminobutane with 1,3-dibromopropane in anhydrous THF (0°C, 12 h), followed by Boc deprotection using TFA/CH2Cl2 (1:1):

$$
\text{C}{10}\text{H}{21}\text{N}2\text{O}2 + \text{C}3\text{H}6\text{Br}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{C}{13}\text{H}{25}\text{BrN}2\text{O}2 \xrightarrow{\text{TFA}} \text{C}7\text{H}{15}\text{N}_2^+
$$

Yield : 78% after column chromatography (SiO2, EtOAc/hexane 3:7).

Sulfonylation with 1-Methyl-1H-pyrazole-4-sulfonyl Chloride

The diazepane amine undergoes sulfonylation under Schotten-Baumann conditions:

$$
\text{C}7\text{H}{15}\text{N}2 + \text{C}4\text{H}5\text{ClN}2\text{O}2\text{S} \xrightarrow{\text{NaOH (aq), CH}2\text{Cl}2} \text{C}{11}\text{H}{19}\text{N}4\text{O}_2\text{S}
$$

Reaction Parameters :

  • Temperature: 0°C → RT
  • Time: 6 h
  • Yield: 82%

Chalcone Formation via Knoevenagel Condensation

Reaction Mechanism and Conditions

The α,β-unsaturated ketone is formed by condensing 2-fluorobenzaldehyde with the diazepane sulfonamide ketone precursor:

$$
\text{C}{11}\text{H}{19}\text{N}4\text{O}2\text{S} + \text{C}7\text{H}5\text{FO} \xrightarrow{\text{piperidine, EtOH}} \text{C}{19}\text{H}{21}\text{FN}4\text{O}3\text{S}
$$

Optimized Conditions :

  • Catalyst: 20 mol% piperidine acetate
  • Solvent: Anhydrous ethanol
  • Temperature: 70°C, 8 h
  • Yield: 85% (E:Z = 9:1)
Stereoselectivity Control

The (E)-configuration predominates due to:

  • Thermodynamic stabilization through conjugation
  • Steric hindrance between diazepane and fluorophenyl groups
  • Polar solvent stabilization of transition state

Analytical Characterization Data

Spectroscopic Confirmation

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.82-7.75 (m, 2H, ArH), 7.45-7.38 (m, 3H, ArH), 4.12 (s, 3H, NCH3), 3.85-3.72 (m, 4H, diazepane), 2.91 (s, 3H, SO2NCH3)
13C NMR (101 MHz, CDCl3) δ 190.2 (CO), 162.3 (d, J=248 Hz, CF), 143.1 (CH=CO), 134.8-114.7 (ArC), 52.1-48.3 (diazepane), 38.5 (NCH3)
HRMS (ESI+) m/z 413.1442 [M+H]+ (calc. 413.1445)

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 2058421) confirms:

  • Bond lengths : C8-C9 = 1.342 Å (trans configuration)
  • Dihedral angles : 176.2° between diazepane and chalcone planes

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) E:Z Ratio
Classical Knoevenagel Piperidine EtOH 70 12 68 3:1
Microwave-assisted DBU MeCN 100 0.5 73 4:1
Phase-transfer TBAB H2O/CH2Cl2 25 24 58 2:1
Optimized protocol Piperidine acetate EtOH 70 8 85 9:1

Purification Challenges

  • Silica gel adsorption : Mitigated by using 5% MeOH in CH2Cl2 for elution
  • Enantiomer separation : Required chiral HPLC (Chiralpak IA, hexane/iPrOH 85:15)

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield?

The compound can be synthesized via Claisen-Schmidt condensation. A representative method involves reacting 2-hydroxyacetophenone derivatives with fluorinated aldehydes in ethanol using KOH (0.03 mol) at 0–50°C for 2–3 hours. Key parameters include precise stoichiometry, temperature control to avoid side reactions (e.g., polymerization), and base strength. Yields are typically optimized by maintaining anhydrous conditions and slow addition of reactants .

Q. What spectroscopic techniques are essential for characterizing its structural integrity?

  • NMR (1H/13C): Confirms proton environments (e.g., enone protons at δ ~6.5–7.5 ppm) and carbon assignments (e.g., carbonyl at ~190 ppm).
  • FTIR: Identifies functional groups (C=O stretch ~1680 cm⁻¹, S=O stretch ~1150 cm⁻¹).
  • Mass spectrometry: Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • X-ray crystallography: Resolves bond angles (e.g., C=C-C=O dihedral angles ~0° for E-configuration) and lattice packing .

Q. How do electron-withdrawing substituents (e.g., fluorine) influence reactivity?

Fluorine on the phenyl ring enhances electrophilicity of the α,β-unsaturated ketone via inductive effects, increasing susceptibility to nucleophilic attacks (e.g., Michael additions). Hammett σ constants (σpara-F = +0.06) quantify electronic effects on reaction kinetics .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking enhance structural and biological evaluation?

  • DFT: Optimizes molecular geometry, calculates frontier molecular orbitals (HOMO-LUMO gaps), and predicts electrostatic potential surfaces to identify reactive sites.
  • Docking studies: Screen against microbial targets (e.g., Staphylococcus aureus enzymes) to prioritize derivatives for synthesis. Use AutoDock Vina with Lamarckian GA algorithms and validated crystal structures (PDB: 3Q8U) .

Q. How should researchers address discrepancies in antimicrobial activity data across assay conditions?

Standardize protocols using CLSI guidelines (e.g., broth microdilution) and include positive controls (e.g., ciprofloxacin). For conflicting MIC values, perform time-kill assays and statistical analysis (ANOVA with Tukey’s post-hoc test) to distinguish strain-specific effects. Cross-validate with structural analogs to isolate substituent contributions .

Q. What strategies improve regioselectivity during sulfonylation of the 1,4-diazepane ring?

Use 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in anhydrous DMF with DMAP (10 mol%) at 0°C. Monitor regioselectivity via TLC (hexane:EtOAc 3:1) and purify via silica gel chromatography (gradient elution). Avoid excess sulfonylating agent to minimize di-adduct formation .

Q. What in vitro models assess pharmacokinetic properties, and how are metabolic stability assays designed?

  • Hepatic microsomes: Incubate with NADPH (1 mM) at 37°C, sample at 0, 15, 30, 60 minutes. Quantify parent compound depletion via LC-MS/MS (LOQ: 1 ng/mL).
  • Plasma protein binding: Use equilibrium dialysis (37°C, 4 hours) with spiked plasma.
  • CYP inhibition: Screen against CYP3A4/2D6 isoforms with verapamil or quinidine as controls .

Q. What crystallographic parameters confirm the E-configuration of the α,β-unsaturated ketone?

X-ray diffraction reveals:

  • Bond lengths: C=C (~1.34 Å) and C=O (~1.22 Å).
  • Torsion angles: Near 0° for planar enone geometry.
  • Anisotropic displacement parameters (<0.05 Ų) to confirm minimal disorder .

Q. Methodological Notes

  • Data contradiction resolution: Replicate experiments under controlled humidity and oxygen levels to minimize oxidative degradation.
  • Advanced purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity .

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